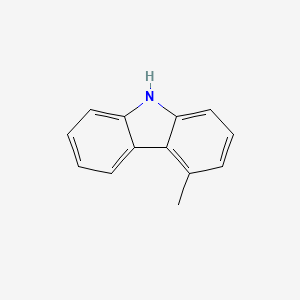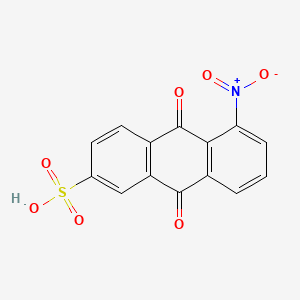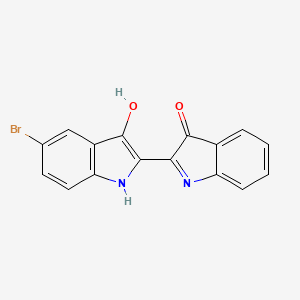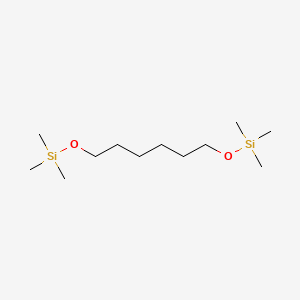
3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl-
Overview
Description
3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- is a chemical compound with the molecular formula C12H30O2Si2. It is also known as Hexane, 1,6-bis-(trimethylsilyloxy). This compound is characterized by the presence of silicon and oxygen atoms within its structure, making it a member of the organosilicon compounds. These compounds are known for their unique properties and applications in various fields, including chemistry and materials science .
Preparation Methods
The synthesis of 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- typically involves the reaction of hexanediol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the elimination of hydrogen chloride. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound.
Scientific Research Applications
3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups. The compound’s stability and reactivity make it valuable in various chemical transformations.
Biology: In biological research, it is used as a precursor for the synthesis of bioactive molecules and as a protective group for sensitive functional groups in biomolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its ability to protect functional groups during chemical reactions is attributed to the steric hindrance provided by the trimethylsilyl groups .
Comparison with Similar Compounds
Similar compounds to 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- include:
3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane: This compound has methoxy groups instead of trimethylsilyl groups, which can influence its reactivity and applications.
4,9-Dioxa-3,10-disiladodec-6-ene, 2,2,3,3,10,10,11,11-octamethyl-: This compound contains additional methyl groups and a double bond, which can affect its chemical properties and uses.
The uniqueness of 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- lies in its specific structure and the presence of trimethylsilyl groups, which provide distinct reactivity and stability compared to other similar compounds.
Properties
IUPAC Name |
trimethyl(6-trimethylsilyloxyhexoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O2Si2/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6/h7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGWFAZNSMLUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCCCCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211276 | |
| Record name | 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6222-22-6 | |
| Record name | 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006222226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



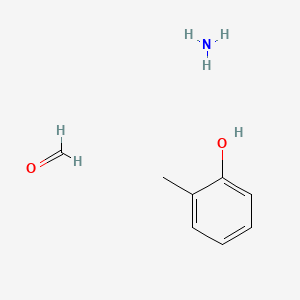
![guanidine;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid;hydrochloride](/img/structure/B1605899.png)
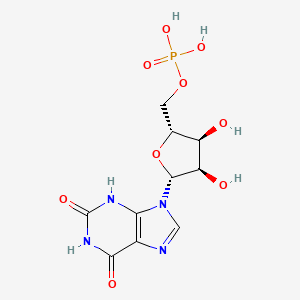
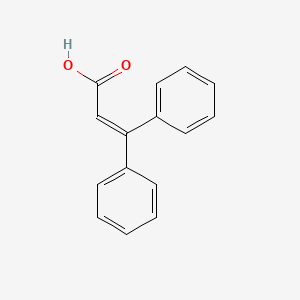

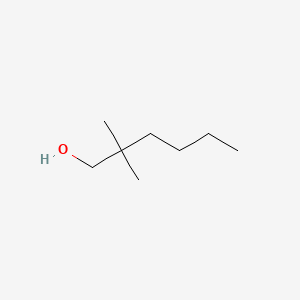
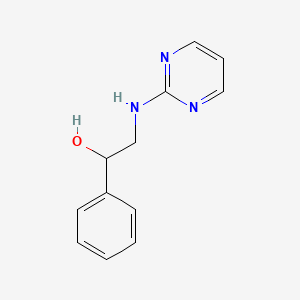
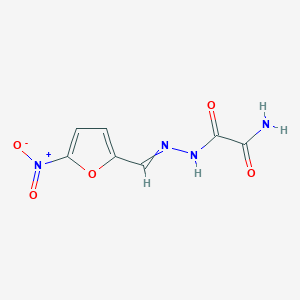
![6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1605908.png)
